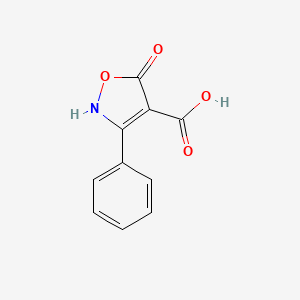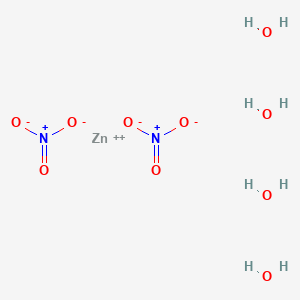
nitrato de zinc tetrahidratado
Descripción general
Descripción
Zinc nitrate tetrahydrate is a white crystalline salt that is highly soluble in water . It is often used in various industrial and scientific applications . It is a colorless and odorless crystalline solid with a tetragonal structure . It is used as an analytical reagent, catalyst, and as a mordant in dyeing . It is also used in electro galvanizing, the rubber industry, and in the water treatment industry .
Synthesis Analysis
Zinc nitrate is usually prepared by dissolving zinc metal, zinc oxide, or related materials in nitric acid . A study has described the fabrication of sisal-like ZnO microstructures using a hydrothermal route with an HMT aqueous solution containing zinc nitrate tetrahydrate as the crystalline zinc source .Molecular Structure Analysis
The molecular formula of Zinc nitrate tetrahydrate is H8N2O10Zn . Its average mass is 199.475 Da and its monoisotopic mass is 197.958679 Da .Chemical Reactions Analysis
Zinc nitrate undergoes thermal decomposition on heating to form zinc oxide, oxygen, and nitrogen dioxide .Physical And Chemical Properties Analysis
Zinc nitrate tetrahydrate is a colorless and odorless crystalline solid with a tetragonal structure . It has a density of 2.065 g/cm3 at 15°C . It is highly soluble in water, about 184 g/100mL water at 20°C . The aqueous solution is acidic, the pH of a 5% solution is about 5.1 . It is also very soluble in alcohol .Aplicaciones Científicas De Investigación
Nitrato de Zinc Tetrahidratado: Un Análisis Exhaustivo de Aplicaciones de Investigación Científica
Preparación de Nanocables: El this compound se utiliza comúnmente en el método hidrotermal para la síntesis de nanocables de ZnO. Sirve como precursor que contribuye a la morfología y dirección de crecimiento deseadas de los nanocables. La descomposición controlada del nitrato de zinc a óxido de zinc es crucial para generar estructuras como los nanocables, que tienen aplicaciones en electrónica, fotónica y tecnología de sensores .
Tinte como Mordente: En el campo de la tintura textil, el this compound actúa como mordente. Los mordentes son sustancias que fijan y establecen pigmentos de origen vegetal en los textiles, mejorando la solidez del color y permitiendo un espectro más amplio de matices y tonos. El papel del this compound en este proceso garantiza colores vibrantes y duraderos en las prácticas de tintura natural .
Preparación de Catalizadores: El this compound también está involucrado en la preparación de catalizadores, particularmente marcos metal-orgánicos (MOFs). Estos MOFs se utilizan para diversas aplicaciones catalíticas, incluida la identificación de explosivos nitro y la facilitación de reacciones químicas como la acilación de Friedel-Crafts. La capacidad del compuesto para formar estructuras porosas lo hace valioso para la catálisis .
Mecanismo De Acción
Target of Action
Zinc nitrate tetrahydrate primarily targets the respiratory system . Zinc ions are essential for numerous physiological processes and serve as a key component in many signal transduction processes .
Mode of Action
Zinc nitrate tetrahydrate is known to cause oxidative stress, leading to lipid peroxidation . It is typically encountered as a hexahydrate and is soluble in both water and alcohol . The compound undergoes a series of conformational changes in the transporters, which is necessary for a comprehensive understanding of its transport mechanisms .
Biochemical Pathways
Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several Zn-dependent proteins, including transcription factors and enzymes of key cell signaling pathways . These pathways are involved in proliferation, apoptosis, and antioxidant responses .
Pharmacokinetics
It is known that the compound is highly soluble in water and alcohol, which suggests it may have good bioavailability
Result of Action
On heating, zinc nitrate tetrahydrate undergoes thermal decomposition to form zinc oxide, nitrogen dioxide, and oxygen . The resulting zinc oxide has been used for the generation of various ZnO-based structures, including nanowires .
Action Environment
The action of zinc nitrate tetrahydrate can be influenced by environmental factors. For example, its solubility can be affected by the temperature of the environment . It is also an oxidant and may explode on heating , suggesting that its stability and efficacy could be influenced by environmental conditions such as temperature and the presence of other chemicals.
Safety and Hazards
Direcciones Futuras
Zinc deficiency in humans is a global issue and strategies to counter it are being developed . One of the main reasons for zinc deficiency is the lack of zinc in the soil . One of the strategies being explored is the use of zinc biofertilizers to improve the zinc status of the soil to grow zinc-dense cereals .
Análisis Bioquímico
Biochemical Properties
Zinc Nitrate Tetrahydrate plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. Zinc, an essential trace element, serves as a key component in many signal transduction processes and acts as an essential cofactor for many proteins and enzymes . Zinc transporters take up/release zinc ions (Zn 2+) across biological membranes and maintain intracellular and intra-organellar Zn 2+ homeostasis .
Cellular Effects
The effects of Zinc Nitrate Tetrahydrate on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Zinc deficiency causes several human diseases, and zinc supplements have beneficial effects on human health .
Molecular Mechanism
Zinc Nitrate Tetrahydrate exerts its effects at the molecular level through a series of conformational changes in the transporters . It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Zinc Nitrate Tetrahydrate vary with different dosages in animal models. While specific studies on Zinc Nitrate Tetrahydrate are limited, zinc supplementation can relieve the severity of Inflammatory Bowel Disease (IBD) especially in patients with zinc deficiency .
Metabolic Pathways
Zinc Nitrate Tetrahydrate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Zinc Nitrate Tetrahydrate is transported and distributed within cells and tissues. Zinc transporters regulate Zn levels by controlling Zn influx and efflux between extracellular and intracellular compartments, thus, modulating the Zn concentration and distribution .
Subcellular Localization
Zinc transporters, which would handle the transport of Zinc Nitrate Tetrahydrate, are found in all aspects of life .
Propiedades
IUPAC Name |
zinc;dinitrate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.4H2O.Zn/c2*2-1(3)4;;;;;/h;;4*1H2;/q2*-1;;;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYBRCJPMDQKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O10Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724844 | |
| Record name | Zinc nitrate--water (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19154-63-3 | |
| Record name | Zinc nitrate--water (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitric acid, zinc salt, tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of zinc nitrate tetrahydrate?
A1: The molecular formula of zinc nitrate tetrahydrate is Zn(NO3)2•4H2O. Its molecular weight is 297.49 g/mol.
Q2: Is there any spectroscopic data available for zinc nitrate tetrahydrate?
A2: While the provided research papers primarily focus on the application of zinc nitrate tetrahydrate as a precursor for ZnO nanostructures, techniques like FTIR are used to confirm the formation of Zn-O bonds. [] Further spectroscopic investigations are needed to comprehensively characterize the compound.
Q3: What happens when zinc nitrate tetrahydrate is heated?
A3: Upon heating, zinc nitrate tetrahydrate undergoes dehydration, losing its water molecules. Further heating leads to decomposition, forming zinc oxide (ZnO), nitrogen oxides, and oxygen. []
Q4: How is zinc nitrate tetrahydrate used in material science?
A4: Zinc nitrate tetrahydrate is a common precursor for synthesizing zinc oxide (ZnO) nanostructures. It decomposes upon heating to form ZnO, making it valuable in various applications. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q5: What types of ZnO nanostructures can be synthesized using zinc nitrate tetrahydrate?
A5: Research demonstrates the successful synthesis of various ZnO nanostructures using zinc nitrate tetrahydrate, including nanorods, [, , , , , , , , , , , , ] nanoflowers, [, , , ] nanosheets, [] and nanonails. []
Q6: What methods are employed to synthesize ZnO nanostructures using zinc nitrate tetrahydrate?
A6: Common synthesis methods utilizing zinc nitrate tetrahydrate include hydrothermal, [, , , , , , , , , , , , , , , , ] sol-gel, [, , , ] precipitation, [, ] and chemical bath deposition. [, , , , , , , ]
Q7: What factors influence the morphology of ZnO nanostructures synthesized using zinc nitrate tetrahydrate?
A7: Several factors influence the final morphology, including precursor concentration, [, , , , , , , , , ] reaction temperature, [, , , , , , , , , , , , , , , , ] pH, [, ] reaction time, [, , , , , , , , , , , , , , , , ] the presence of capping agents, [, ] and the type of substrate used for growth. [, , ]
Q8: What are the potential applications of ZnO nanostructures derived from zinc nitrate tetrahydrate?
A8: ZnO nanostructures demonstrate promising potential for various applications, including:
- Photoanode materials in dye-sensitized solar cells (DSSCs): ZnO nanostructures with high surface area and improved light scattering enhance the efficiency of DSSCs. [, , , ]
- Gas sensors: The high surface area and unique electrical properties of ZnO nanostructures enable sensitive gas detection. [, , , ]
- Transparent heaters: The combination of optical transparency and electrical conductivity makes ZnO nanostructures suitable for transparent heater applications. [, ]
- Photocatalysts: ZnO nanostructures exhibit photocatalytic activity, making them effective in degrading organic pollutants like dyes. [, ]
- Piezoelectric nanogenerators: The piezoelectric properties of ZnO nanostructures can be harnessed for energy harvesting devices. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-4-[dimethyl-[(Z)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B578949.png)
![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, 2,3,8,8a-ba--tetrahydro-3-methyl- (8CI)](/img/no-structure.png)
![(1S,2S,4S)-2-(methoxymethyl)-3-oxa-6-azatricyclo[4.3.0.02,4]nonane](/img/structure/B578951.png)
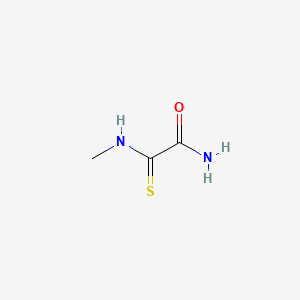
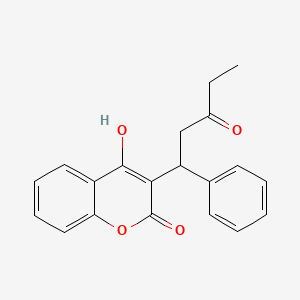

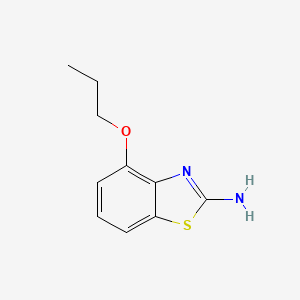
![1-[2-Chloro-4-[3-chloro-4-(2,5-dioxopyrrol-1-yl)phenyl]phenyl]pyrrole-2,5-dione](/img/structure/B578961.png)
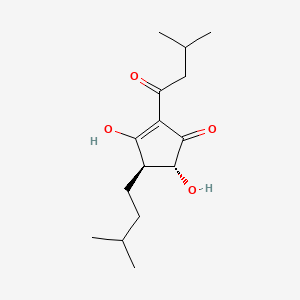
![2-{3-[5,8-Dihydroxy-2-methyl-2-(4-methylpentyl)-3,4-dihydro-2H-1-benzopyran-6-yl]-3-oxopropyl}cyclohexa-2,5-diene-1,4-dione](/img/structure/B578964.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide](/img/structure/B578967.png)
